![molecular formula C14H14O2 B11889073 1-(1-Hydroxynaphthalen-2-yl)butan-1-one CAS No. 6326-56-3](/img/structure/B11889073.png)
1-(1-Hydroxynaphthalen-2-yl)butan-1-one
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Overview
Description
1-(1-Hydroxynaphthalen-2-yl)butan-1-one is an organic compound with the molecular formula C14H14O2. It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Hydroxynaphthalen-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of 1-hydroxynaphthalene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxynaphthalen-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(1-naphthoyl)butan-1-one or 1-(1-naphthoyl)butanoic acid.
Reduction: Formation of 1-(1-hydroxynaphthalen-2-yl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(1-Hydroxynaphthalen-2-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Hydroxynaphthalen-2-yl)propan-1-one
- 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one
- 1-(1-Hydroxynaphthalen-2-yl)methan-1-one
Uniqueness
1-(1-Hydroxynaphthalen-2-yl)butan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may result in different reactivity and applications .
Biological Activity
1-(1-Hydroxynaphthalen-2-yl)butan-1-one, a compound derived from naphthalene, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a naphthalene ring substituted with a hydroxyl group and a butanone moiety. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound acts primarily through the inhibition of anti-apoptotic proteins, specifically Mcl-1. Mcl-1 is a member of the Bcl-2 family and plays a crucial role in regulating apoptosis. The compound has been shown to bind to the BH3-binding groove of Mcl-1, disrupting its function and promoting cell death in cancer cells.
Binding Affinity
Studies utilizing NMR spectroscopy and docking simulations have demonstrated that this compound exhibits a binding affinity (K_i) of approximately 180 nM to Mcl-1, indicating strong potential as an anticancer agent .
Anticancer Effects
The biological activity of this compound has been evaluated in various cancer cell lines. Notably, it has shown significant antiproliferative effects against human colon carcinoma cells, including those with mutated TP53 genes. The mechanism involves intercalation into DNA, which disrupts replication processes and induces apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Cell Line Tested |
---|---|---|
Anticancer | High antiproliferative activity | Human colon carcinoma |
Mcl-1 Inhibition | Induces apoptosis | Various cancer cell lines |
Binding Affinity | K_i = 180 nM | Mcl-1 protein |
Case Study 1: Inhibition of Mcl-1 in Cancer Therapy
A study investigated the efficacy of this compound in inhibiting Mcl-1 in a series of human cancer cell lines. Results showed that treatment with the compound led to increased rates of apoptosis compared to untreated controls. Specifically, cells expressing high levels of Mcl-1 were more sensitive to treatment, supporting the hypothesis that targeting this protein can enhance therapeutic outcomes .
Case Study 2: Structure-Based Drug Design
Using structure-based drug design principles, researchers modified the naphthalene scaffold to improve binding affinity and selectivity for Mcl-1. The modifications resulted in several analogs with enhanced biological activity, demonstrating the potential for developing more effective anticancer therapies based on the original compound .
Properties
CAS No. |
6326-56-3 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)butan-1-one |
InChI |
InChI=1S/C14H14O2/c1-2-5-13(15)12-9-8-10-6-3-4-7-11(10)14(12)16/h3-4,6-9,16H,2,5H2,1H3 |
InChI Key |
ANGWXPBWGYBJER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
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